Soyasaponin III

Description

Propriétés

IUPAC Name |

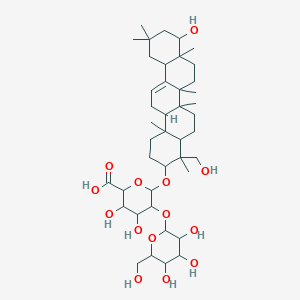

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O14/c1-37(2)16-21-20-8-9-24-39(4)12-11-26(40(5,19-44)23(39)10-13-42(24,7)41(20,6)15-14-38(21,3)25(45)17-37)54-36-33(30(49)29(48)32(55-36)34(51)52)56-35-31(50)28(47)27(46)22(18-43)53-35/h8,21-33,35-36,43-50H,9-19H2,1-7H3,(H,51,52)/t21-,22+,23+,24+,25+,26-,27-,28-,29-,30-,31+,32-,33+,35-,36+,38+,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHRVKXRCAJFQ-AHBDIROXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-02-4 | |

| Record name | Soyasaponin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Soyasaponin III: Chemical Structure, Properties, and Biological Activities

This technical guide provides a comprehensive overview of Soyasaponin III, a triterpenoid saponin found in soybeans. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and significant biological activities. This document summarizes key experimental protocols and visualizes relevant biological pathways to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a triterpenoid saponin characterized by a soyasapogenol B aglycone linked to a disaccharide chain at the C-3 position.[1][2] The sugar moiety consists of β-D-galactopyranosyl-(1→2)-β-D-glucuronopyranosiduronic acid.[1][2] This structure contributes to its amphiphilic nature and subsequent biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H68O14 | [2] |

| Molecular Weight | 796.98 g/mol | [3] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | [3] |

| CAS Number | 55304-02-4 | [3] |

| Solubility | Soluble in DMSO | [4] |

| Appearance | Powder | [5] |

| Storage | 4°C, protect from light | [4] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-cancer and hepatoprotective effects being the most prominent.

Anti-Cancer Activity

Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the proliferation of human colon adenocarcinoma (Caco-2) cells and human hepatocarcinoma (HepG2) cells in a dose-dependent manner.[6][7] Studies have reported a significant reduction in viable Caco-2 cell numbers after 48 and 72 hours of exposure to concentrations ranging from 0.3 to 0.9 mg/ml.[6]

Induction of Apoptosis in HepG2 Cells: An extract containing a majority of soyasaponins as Soyasaponin I (62%) and this compound (29%) was found to induce apoptosis in HepG2 cells.[7] This was confirmed through multiple assays, including sub-G1 cell-cycle analysis, multi-caspase assays, and TUNEL assays.[7] The multi-caspase assay indicated that the caspase family of enzymes is the main trigger for the apoptotic pathway.[7]

Modulation of Protein Kinase C (PKC) Signaling: In Caco-2 cells, this compound has been observed to reduce the activity of Protein Kinase C (PKC), a key enzyme in cell proliferation signaling pathways.[6] Treatment of Caco-2 cells with this compound for 72 hours resulted in a significant dose-dependent reduction in PKC activity.[6]

Hepatoprotective Effects

This compound has demonstrated hepatoprotective activity.[8] In studies using immunologically-induced liver injury in primary cultured rat hepatocytes, this compound was found to be significantly effective at a concentration of 30 μM.[8]

Anti-Inflammatory Activity and NF-κB Signaling

While studies specifically on this compound's effect on the NF-κB pathway are limited, research on other soyasaponins (A1, A2, and I) has shown they can suppress inflammation by inhibiting the ROS-mediated activation of the PI3K/Akt/NF-κB pathway.[1] This involves the blunting of LPS-induced IKKα/β phosphorylation, IκB phosphorylation and degradation, and NF-κB p65 phosphorylation and nuclear translocation.[1] It is plausible that this compound may exert similar anti-inflammatory effects through this pathway.

Experimental Protocols

Caco-2 Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Caco-2 cells are seeded at a density of 2 x 10^3 cells per well in a 96-well plate containing DMEM medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 2% antibiotic-antimycotic solution. The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[6]

-

Treatment: The culture medium is replaced with fresh medium containing this compound at final concentrations of 0, 0.3, 0.6, and 0.9 mg/ml.[6]

-

Incubation: The cells are incubated for 48 and 72 hours.[6]

-

Viability Assessment: After incubation, CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent is added to each well.[6]

-

Data Acquisition: The absorbance is measured using a microplate reader to determine the number of viable cells.[6]

Protein Kinase C (PKC) Activity Assay

-

Cell Culture and Treatment: Caco-2 cells are cultured to confluency and then treated with varying concentrations of this compound for 72 hours.[6]

-

Cell Lysis: After treatment, the cells are lysed to extract total protein.

-

PKC Assay: The PKC activity in the cell lysates is determined using a non-radioactive PKC assay kit, such as the PepTag® Assay. This assay utilizes a fluorescently labeled peptide substrate for PKC. Phosphorylation of the peptide by PKC alters its net charge, allowing for separation of the phosphorylated and non-phosphorylated forms by agarose gel electrophoresis.[6]

-

Analysis: The amount of phosphorylated substrate is quantified by spectrophotometry, which is proportional to the PKC activity in the sample.[6]

Apoptosis Assays in HepG2 Cells

An extract containing 62% Soyasaponin I and 29% this compound was used in these assays.

-

MTT Viability Assay: HepG2 cells are treated with the soyasaponin extract to determine the half-maximal lethal concentration (LC50), which was found to be approximately 0.389 mg/mL.[7]

-

Multi-Caspase Assay: To assess caspase activation, a multi-caspase assay is performed using flow cytometry. This assay detects the activation of multiple caspases, which are key mediators of apoptosis.[7]

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7]

-

Cell Cycle Analysis: Flow cytometry is also used for cell cycle analysis to quantify the sub-G1 cell population, which represents apoptotic cells with fragmented DNA.[7]

-

Confocal Laser Scanning Microscopy: Morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, are visualized using confocal microscopy.[7]

Conclusion

This compound is a bioactive compound with significant potential, particularly in the fields of oncology and hepatology. Its ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways such as the PKC pathway highlights its promise as a therapeutic agent. Furthermore, its potential anti-inflammatory and hepatoprotective effects warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are needed to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of PI3K/Akt/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C42H68O14 | CID 21607811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Soyasaponin I, III, and Soyasapogenol B Inhibit Proliferation and Modulate PKC Expression in Caco-2 Human Colon Cancer Cells | Salyer | Journal of Food Research | CCSE [ccsenet.org]

- 6. researchgate.net [researchgate.net]

- 7. Group B oleanane triterpenoid extract containing soyasaponins I and III from soy flour induces apoptosis in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Biosynthesis of Soyasaponin III in Soybean (Glycine max)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponins are a complex group of triterpenoid glycosides found in soybeans (Glycine max) and are classified into different groups based on their aglycone structure and glycosylation patterns.[1][2] Soyasaponin III, a member of the group B soyasaponins, is of significant interest due to its potential biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, including the key enzymatic steps, relevant genes, quantitative data on saponin distribution, and detailed experimental protocols for their analysis.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the cytosolic mevalonate (MVA) pathway, which produces the precursor 2,3-oxidosqualene.[1][3] The subsequent steps involve a series of enzymatic reactions catalyzed by oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-dependent glycosyltransferases (UGTs).[1][2]

The formation of the soyasapogenol B backbone, the aglycone of this compound, is a critical part of the pathway. This process begins with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase (BAS). Subsequently, a series of oxidation reactions mediated by cytochrome P450 enzymes (CYP450s) hydroxylate the β-amyrin backbone at specific positions to yield soyasapogenol B.[2]

The final steps in the biosynthesis of this compound involve the glycosylation of the soyasapogenol B aglycone. This process is carried out by a series of UGTs that sequentially add sugar moieties to the C-3 hydroxyl group. This compound is a key intermediate in the synthesis of other group B soyasaponins, such as Soyasaponin I, which is formed by the subsequent action of a rhamnosyltransferase.[2]

Biosynthesis Pathway Diagram

Caption: Biosynthesis pathway of this compound in soybean.

Quantitative Data

The concentration of soyasaponins varies significantly depending on the soybean cultivar, tissue type, and environmental conditions. The germ (hypocotyl) is particularly rich in group A soyasaponins, while group B soyasaponins, including this compound, are more evenly distributed between the germ and the cotyledons.[4]

| Soybean Tissue | Total Saponin Content (μmol/g dry weight) | Reference |

| Cotyledon | 2.76 - 6.43 | [5] |

| Germ (Hypocotyl) | 13.20 - 42.40 | [5] |

| Whole Seed | 2.50 - 5.85 (Group B) | [5] |

Note: The values represent a range observed across different soybean varieties.

Experimental Protocols

Extraction of Soyasaponins from Soybean Material

This protocol provides a general method for the extraction of soyasaponins for subsequent analysis.

Materials:

-

Soybean material (e.g., ground seeds, hypocotyls)

-

70% (v/v) aqueous ethanol

-

Stirring plate and stir bar

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh a known amount of finely ground soybean material (e.g., 4 g).[2]

-

Add 100 mL of 70% aqueous ethanol to the soybean powder.[2]

-

Stir the mixture at room temperature for 2.5 hours.[2]

-

Filter the extract to remove solid plant material.

-

Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 30°C to obtain the crude saponin extract.[2]

-

Redissolve the dried residue in a known volume of a suitable solvent (e.g., 80% methanol) for HPLC analysis.[2]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a typical HPLC method for the separation and quantification of group B soyasaponins.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 5 μm, 250 mm × 4.6 mm).[4]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.025% trifluoroacetic acid (TFA).[4]

-

Flow Rate: 1 mL/min.[4]

-

Detection: UV absorbance at 205 nm.[2]

-

Injection Volume: 20 μL.[4]

Procedure:

-

Prepare the mobile phases: Solvent A (water with 0.025% TFA) and Solvent B (acetonitrile with 0.025% TFA).

-

Equilibrate the column with the initial mobile phase conditions (e.g., 30% B).[4]

-

Inject the redissolved saponin extract onto the column.

-

Run a linear gradient to increase the concentration of Solvent B (e.g., from 30% to 50% B over 45 minutes).[4]

-

Monitor the elution profile at 205 nm.

-

Identify this compound by comparing the retention time with that of a purified standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

Experimental Workflow Diagram

Caption: General workflow for the extraction and analysis of soyasaponins.

Conclusion

The biosynthesis of this compound in soy is a multi-step process involving a cascade of enzymatic reactions. Understanding this pathway is crucial for researchers in natural product chemistry and drug development who aim to harness the biological potential of these compounds. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this compound, facilitating further research into its physiological roles and potential applications.

References

Unveiling Soyasaponin III: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponin III, a triterpenoid saponin belonging to the group B soyasaponins, has garnered significant interest within the scientific community for its potential bioactive properties, including its ability to induce apoptosis in cancer cells.[1][2] Found naturally in soybeans (Glycine max) and other legumes, the isolation and purification of this compound in high purity is a critical step for comprehensive biological evaluation and potential therapeutic development.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification.

Natural Sources and Distribution of this compound

This compound is a constituent of a complex mixture of saponins found in soybeans. The concentration and composition of soyasaponins can vary significantly depending on the soybean variety, cultivation conditions, and the specific part of the plant.[5]

Group B soyasaponins are the most prevalent type in soybeans, and their concentrations in 46 different soybean varieties have been found to range from 2.50 to 5.85 µmol/g.[6] The distribution of these saponins is not uniform throughout the soybean seed. The soy germ, or hypocotyl, is particularly rich in saponins compared to the cotyledons.[5][7] While group A soyasaponins are almost exclusively found in the germ, group B soyasaponins, including this compound, are more evenly distributed between the germ and the cotyledons.[5]

The genuine group B saponins in raw soybeans exist as 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)-conjugated forms.[8] this compound is a non-DDMP counterpart, which can be formed during processing, such as through heat treatment or alkaline hydrolysis, which cleaves the DDMP moiety.[4][8]

Table 1: Concentration of Group B Soyasaponins in Various Soy-Based Products

| Product | Concentration of Group B Soyasaponins (µmol/g) |

| 46 Soybean Varieties (range) | 2.50 - 5.85[6] |

| Soy Ingredients and Foods (range) | 0.20 - 114.02[6] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, separation from other phytochemicals like isoflavones, and chromatographic purification. The complexity of the soyasaponin mixture necessitates a combination of techniques to achieve high purity.[9]

Experimental Protocols

This protocol outlines a general method for the initial extraction of a crude saponin mixture from soy flour.

-

Defatting: Ground soy flour is defatted with hexane in a Soxhlet apparatus overnight to remove lipids. The defatted flour is then air-dried.[5]

-

Extraction: The defatted soy flour is extracted with 70% aqueous ethanol (1:10 w/v) with stirring for 3 hours at room temperature.[10] Alternatively, room temperature extraction in methanol for 24-48 hours can maximize the recovery of soyasaponins.[4][9]

-

Concentration: The ethanol extract is filtered and then concentrated under reduced pressure at a temperature below 30°C to yield a crude extract.[10]

SPE is an effective method to separate soyasaponins from interfering compounds like isoflavones and to fractionate saponin groups.

-

Column Preparation: A C18 SPE cartridge is conditioned with methanol followed by water.[3][11]

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the conditioned SPE cartridge.[11]

-

Fractionation:

-

Drying: The eluted fraction is evaporated to dryness.

Preparative HPLC is a high-resolution technique used to isolate individual soyasaponins, including this compound, from the enriched fraction.

-

System Preparation: A preparative HPLC system equipped with a C18 column and a UV or Evaporative Light Scattering Detector (ELSD) is used.[12]

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. A typical gradient could be acetonitrile/water/TFA (e.g., 40:59.95:0.05).[10]

-

Injection and Elution: The dried soyasaponin fraction from SPE is redissolved in the mobile phase and injected onto the column. A gradient elution is performed to separate the individual saponins.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected. The identity and purity of the collected fraction are confirmed by analytical HPLC and mass spectrometry.

Table 2: Yield and Purity of Selected Soyasaponins from Soy Hypocotyls Using a Multi-Step Isolation Protocol

| Soyasaponin | Yield (%) | HPLC Purity (%) |

| Triacetyl Soyasaponin Ab | 1.55 | >98 |

| Soyasaponin Aa | 2.68 | >99 |

| Soyasaponin Ab | 18.53 | >98 |

| Soyasaponin Ba | 0.63 | >91 |

| Soyasaponin Bb | 3.45 | >98 |

| DDMP-conjugated βg | 7.59 | >85 |

Source: Adapted from an efficient protocol for isolation and purification of different soyasaponins from soy hypocotyls.[13] Note: This table provides an example of yields and purities for various soyasaponins to illustrate the outcomes of a comprehensive isolation procedure. Specific yields for this compound can vary.

Visualization of Experimental Workflow and Biological Activity

Experimental Workflow for this compound Isolation

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells, with the activation of the caspase cascade being a key mechanism.[2]

Conclusion

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to isolate this promising bioactive compound for further investigation. The successful purification of this compound is paramount for elucidating its precise mechanisms of action and exploring its full therapeutic potential in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Group B oleanane triterpenoid extract containing soyasaponins I and III from soy flour induces apoptosis in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of group B soyasaponins I and III by hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Quantification of the group B soyasaponins by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [dr.lib.iastate.edu]

- 9. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [dr.lib.iastate.edu]

- 11. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vitro Effects of Soyasaponin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponin III, a triterpenoid saponin derived from soy (Glycine max), has garnered significant interest in the scientific community for its potential therapeutic properties. As a naturally occurring compound, it presents a promising avenue for drug discovery and development, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the in vitro effects of this compound, with a focus on its anti-proliferative, pro-apoptotic, and anti-inflammatory activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this bioactive molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro biological activities of this compound and related extracts.

Table 1: Cytotoxicity of this compound and Related Extracts

| Cell Line | Compound/Extract | Concentration/Metric | Result | Reference |

| Caco-2 (Human Colon Adenocarcinoma) | This compound | 0.3 - 0.9 mg/mL (48h) | 13.7 - 35.1% reduction in viable cells | [1][2] |

| Caco-2 (Human Colon Adenocarcinoma) | This compound | 0.3 - 0.9 mg/mL (72h) | 48.4 - 65.3% reduction in viable cells | [1][2] |

| Hep-G2 (Human Hepatocellular Carcinoma) | Soyasaponin I and III Extract | LC50 (72h) | 0.389 ± 0.02 mg/mL | [3][4] |

| Hepa1c1c7 (Mouse Hepatocarcinoma) | Soyasaponins | 100 µg/mL (24h) | ~30% growth inhibition | [5] |

| Hepa1c1c7 (Mouse Hepatocarcinoma) | Soyasaponins | 100 µg/mL (48h) | ~39% growth inhibition | [5] |

Table 2: Pro-Apoptotic Effects of this compound and Related Extracts

| Cell Line | Compound/Extract | Assay | Treatment Duration | Result | Reference |

| Hep-G2 | Soyasaponin I and III Extract | Multi-caspase Assay | 48h | 6.97 ± 0.14% mid-apoptotic cells, 12.87 ± 0.81% late apoptotic cells | [3] |

| Hep-G2 | Soyasaponin I and III Extract | TUNEL Assay | 72h | 40.45 ± 4.95% apoptotic cell accumulation | [3] |

| Hep-G2 | Soyasaponin I and III Extract | Sub-G1 Cell Cycle Analysis | 72h | 17.67 ± 0.42% sub-G1 accumulation | [3] |

Table 3: Effects on Protein Kinase C (PKC) Activity

| Cell Line | Compound/Extract | Concentration | Treatment Duration | Result | Reference |

| Caco-2 | This compound | 0.3 mg/mL | 72h | 18.2% reduction in PKC activity | [6] |

| Caco-2 | This compound | 0.6 mg/mL | 72h | 32.7% reduction in PKC activity | [6] |

| Caco-2 | This compound | 0.9 mg/mL | 72h | 40.0% reduction in PKC activity | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways. These include the induction of apoptosis via the caspase cascade and the inhibition of inflammatory responses through the PI3K/Akt/NF-κB pathway.

Caspase-Dependent Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[3] This process involves a series of cysteine proteases that, once activated, lead to the execution of programmed cell death.

PI3K/Akt/NF-κB Anti-Inflammatory Pathway

Soyasaponins have been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway, a critical regulator of inflammation. By suppressing this pathway, soyasaponins can reduce the production of pro-inflammatory mediators.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the in vitro effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram:

Materials:

-

Target cancer cell line (e.g., Caco-2, Hep-G2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Apoptosis Detection (TUNEL Assay)

This protocol is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with this compound.[9]

Workflow Diagram:

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide, e.g., BrdUTP)

-

Fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Culture cells on a suitable substrate and treat with this compound for the desired duration.

-

Wash the cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.

-

Wash with PBS and permeabilize the cells for 2 minutes on ice.

-

Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C.

-

Wash the cells with PBS to remove unincorporated nucleotides.

-

Incubate with the fluorescently labeled antibody for 30 minutes at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Caspase Activity Assay

This protocol measures the activity of caspases, key mediators of apoptosis, in cell lysates following treatment with this compound.

Workflow Diagram:

Materials:

-

Treated and untreated cell pellets

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

Caspase-Glo® Assay kit (or similar, specific for the caspase of interest, e.g., caspase-3, -8, -9)

-

Luminometer or fluorometer

Procedure:

-

Culture and treat cells with this compound.

-

Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase assay kit.

-

Determine the protein concentration of each lysate.

-

In a white-walled 96-well plate, add a standardized amount of protein lysate from each sample.

-

Reconstitute the Caspase-Glo® reagent and add it to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescence signal is proportional to the amount of active caspase in the sample.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-cancer and anti-inflammatory properties. Its ability to induce apoptosis in cancer cells and suppress key inflammatory signaling pathways highlights its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for further investigation into the mechanisms of action and potential applications of this compound. Future research should focus on elucidating the precise molecular targets and exploring its efficacy in more complex in vitro models and subsequent in vivo studies.

References

- 1. Soyasaponin I, III, and Soyasapogenol B Inhibit Proliferation and Modulate PKC Expression in Caco-2 Human Colon Cancer Cells | Salyer | Journal of Food Research | CCSE [ccsenet.org]

- 2. researchgate.net [researchgate.net]

- 3. Group B oleanane triterpenoid extract containing soyasaponins I and III from soy flour induces apoptosis in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Quinone Reductase Activity of Soyasaponins in Hepa1c1c7 Mouse Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of PI3K/Akt/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Soyasaponin III: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponin III, a triterpenoid saponin found in soybeans and other legumes, has garnered significant interest within the scientific community for its potential therapeutic properties. As a key metabolite of Soyasaponin I, its pharmacokinetic profile is crucial for understanding its bioavailability, mechanism of action, and potential as a drug candidate. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Detailed experimental protocols and visualizations of relevant signaling pathways are also presented to facilitate further research and development.

Pharmacokinetic Profile of this compound

The oral bioavailability of soyasaponins, including this compound, is generally considered to be low.[1] These compounds are primarily metabolized by the gut microbiota before significant absorption occurs.[1][2]

Absorption

Direct quantitative data on the oral absorption of this compound is limited. However, studies on related compounds provide valuable insights. Soyasaponins are poorly absorbed in the gastrointestinal tract in their glycosidic form.[3][4] Research on Caco-2 cell monolayers, a model for human intestinal absorption, has shown low permeability for soyasaponins.[1]

Distribution

Specific tissue distribution studies for this compound have not been extensively reported. For other saponins, distribution has been observed in various tissues, including the kidney, lung, heart, spleen, and thymus, with lower concentrations in the liver and brain after oral administration.[5]

Metabolism

The metabolism of this compound is intrinsically linked to the biotransformation of its parent compound, Soyasaponin I, by human intestinal microflora.[2] Soyasaponin I is first hydrolyzed to this compound, which is then further metabolized to Soyasapogenol B.[2] This stepwise deglycosylation is a critical step in the bioavailability of the aglycone, which is more readily absorbed.[4][6]

In vitro Metabolism of Soyasaponin I by Human Fecal Microorganisms: An in vitro study investigating the metabolism of Soyasaponin I using human fecal microorganisms identified this compound as a primary metabolite, appearing within the first 24 hours of anaerobic incubation. This compound subsequently disappeared by 48 hours, coinciding with the appearance of Soyasapogenol B, the final metabolic product in this system.[2]

Excretion

Following oral administration, the primary route of excretion for soyasaponin metabolites is through the feces.[1] A study in women who ingested a concentrated soy extract found that Soyasapogenol B was detected in fecal collections, while no soyasaponins or their metabolites were detected in urine over a 24-hour period.[1] This suggests that the absorbed aglycone may undergo enterohepatic circulation and is ultimately eliminated via the biliary-fecal route.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Soyasapogenol B in Rats Following Oral and Intravenous Administration [3][4][7]

| Parameter | Oral Administration (25 mg/kg) | Oral Administration (50 mg/kg) | Intravenous Administration (3 mg/kg) |

| Cmax (mg/L) | 26.37 | 40.29 | - |

| Tmax (h) | 2 | 2 | 0.03 |

| AUC(0-∞) (mg·h/L) | - | - | - |

| T1/2z (h) | - | - | 5.14 - 5.53 |

| Bioavailability (F) | 60.94% | 69.01% | - |

Data presented as mean values. '-' indicates data not available.

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic studies of this compound are not explicitly published. However, a general methodology can be outlined based on studies of similar compounds, such as other soyasaponins and their aglycones.

In Vivo Pharmacokinetic Study in Rodents (General Protocol)

-

Animal Model: Male Sprague-Dawley rats (220-250 g) are commonly used.[8][9] Animals are acclimatized for at least one week before the experiment with free access to food and water. A 12-hour fast is typically implemented before oral administration.[8]

-

Drug Administration:

-

Oral (p.o.): this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

-

Intravenous (i.v.): For bioavailability studies, this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.

-

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[8]

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[8]

-

Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[10][11][12][13]

-

Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common method for extracting the analyte from plasma.[14]

-

Chromatographic Separation: A C18 reverse-phase column is frequently used for separation.[14]

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]

-

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix.

Signaling Pathway Modulation

This compound has been shown to exert biological effects by modulating cellular signaling pathways. A notable target is the Protein Kinase C (PKC) pathway, which is involved in cell proliferation and differentiation.[15][16][17][18][19]

Inhibition of Protein Kinase C (PKC) Signaling

Studies have demonstrated that this compound can inhibit the activity of PKC in human colon adenocarcinoma cells (Caco-2).[16][17][18] The inhibition of PKC is associated with a reduction in cell proliferation.[15][19] The precise mechanism of inhibition is not fully elucidated but may involve direct interaction with the kinase or modulation of upstream signaling molecules.

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

Caption: A generalized experimental workflow for pharmacokinetic studies of this compound.

Conclusion

The pharmacokinetic profile of this compound is characterized by its formation as an intermediate metabolite from Soyasaponin I through the action of gut microbiota, followed by further metabolism to Soyasapogenol B. While direct quantitative pharmacokinetic data for this compound remains elusive, the available information on its metabolic fate and the bioactivity of its aglycone underscores the importance of further research. The provided experimental framework and understanding of its interaction with the PKC signaling pathway offer a solid foundation for future investigations into the therapeutic potential of this promising natural compound. Researchers are encouraged to focus on developing sensitive analytical methods to quantify this compound in biological matrices to fully elucidate its pharmacokinetic properties.

References

- 1. Soyasaponin I and sapongenol B have limited absorption by Caco-2 intestinal cells and limited bioavailability in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 3. The Fate and Intermediary Metabolism of Soyasapogenol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of bioavailability (I) between soyasaponins and soyasapogenols, and (II) between group A and B soyasaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic Profiling and Tissue Distribution of Seven Key Saponins in Rats Following Oral Administration of Panacis Japonici Rhizoma Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of soyasaponins in soy with LC-MS following structural unification by partial alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Characterization of Pharmacokinetics and Oral Bioavailability of Saikosaponin A in Rats Using a Validated UFLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Soyasaponin I, III, and Soyasapogenol B Inhibit Proliferation and Modulate PKC Expression in Caco-2 Human Colon Cancer Cells | Salyer | Journal of Food Research | CCSE [ccsenet.org]

- 19. Soybean saponins inhibit cell proliferation by suppressing PKC activation and induce differentiation of HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Discovery: An In-depth Guide to the Early Studies of Soyasaponin III

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the foundational research that led to the discovery, isolation, and initial characterization of Soyasaponin III, a bioactive triterpenoid saponin found in soybeans (Glycine max). This document focuses on the core scientific investigations that established its chemical identity, laying the groundwork for future pharmacological studies.

Introduction: The Quest for Bioactive Compounds in Soy

The early exploration of soybean constituents was driven by a desire to understand the plant's chemical makeup and identify compounds with potential physiological effects. Among the complex mixture of phytochemicals, saponins, a class of triterpenoid glycosides, emerged as a subject of intense scientific inquiry. Initial studies focused on a group of related compounds known as "group B saponins," which share a common aglycone, soyasapogenol B. It was within this group that this compound was first identified and characterized.

The Discovery and Structural Elucidation of this compound

Pioneering work in the 1980s and early 1990s by researchers such as Kitagawa and Shiraiwa was instrumental in the isolation and structural determination of various soyasaponins.[1] this compound, also referred to in early literature as soyasaponin Bb', was identified as a monodesmosidic oleanane triterpenoid.[2][3]

Through a combination of chemical degradation and spectroscopic analysis, the structure of this compound was elucidated as 3-O-[β-D-galactopyranosyl (1→2)-β-D-glucuronopyranosyl]-soyasapogenol B .[2] This structure consists of the aglycone, soyasapogenol B, with a disaccharide chain attached at the C-3 position.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound as determined in early and subsequent characterization studies.

| Property | Value | Reference |

| Molecular Formula | C42H68O14 | [2] |

| Molecular Weight | 796.98 g/mol | [2] |

| Aglycone | Soyasapogenol B | [2] |

| Sugar Moiety | β-D-galactopyranosyl-(1→2)-β-D-glucuronopyranoside | [2] |

| Classification | Group B Soyasaponin, Triterpenoid Saponin | [2][3] |

Early Experimental Protocols

Extraction of Crude Saponins from Soybean

The initial step involved the extraction of a crude saponin mixture from soybean seeds.

-

Starting Material: Milled whole soybean seeds (or specific parts like the hypocotyl).

-

Extraction Solvent: 70% aqueous ethanol.[2]

-

Procedure:

Fractionation of Crude Extract

The crude extract was then partitioned to separate the saponin-rich fraction from other components.

-

Solvent System: n-Butanol and water (1:1, v/v).[2]

-

Procedure:

-

The dried crude extract was dispersed in a mixture of n-butanol and water.

-

The mixture was allowed to stand, leading to the separation of the butanol and aqueous layers.

-

The butanol layer, containing the saponins, was separated and evaporated to dryness under reduced pressure to yield a crude glycoside mixture.[2]

-

Isolation and Purification of this compound

The final purification of individual saponins, including this compound, was achieved through chromatographic techniques.

-

Primary Separation: Column chromatography using an octadecylsilane (ODS) column.[2]

-

Final Purification: High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., LiChrosorb RP-18).[2]

-

Procedure:

-

The crude glycoside mixture was dissolved in methanol and applied to an ODS column.

-

The column was eluted with a mobile phase of methanol-l-propanol-water (e.g., 70:6:24, v/v) to fractionate the saponins.[2]

-

Fractions containing the "group B saponins" were then subjected to HPLC for final purification.

-

The elution order of the group B saponins was used for their initial classification (e.g., Ba, Bb, Bb', Bc), with Bb' corresponding to this compound.[2]

-

Structural Characterization Methods

A combination of analytical techniques was employed to determine the structure of the purified this compound.

-

Thin-Layer Chromatography (TLC): Used for monitoring the separation process and for preliminary identification. The spots were typically visualized by spraying with 10% sulfuric acid and heating.[2]

-

Mass Spectrometry (MS): Provided information on the molecular weight of the saponin and its aglycone.

-

Acid Hydrolysis: The purified saponin was hydrolyzed with acid (e.g., 1N H2SO4) to cleave the glycosidic bonds, allowing for the separate analysis of the aglycone (soyasapogenol) and the sugar moieties.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR were used to elucidate the detailed structure of the aglycone and the sugar chain, as well as the linkage between them.

Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental workflows described in the early literature for the discovery of this compound.

Caption: Workflow for the extraction and purification of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

Early Investigations into Biological Activity

It is important to note that the primary focus of the initial discovery and characterization of this compound was on its chemical structure. Extensive studies on its biological activities and mechanisms of action were conducted in later years. However, some early research on crude saponin extracts and other purified group B saponins provided the first indications of their potential pharmacological effects.

For instance, studies from the late 1990s began to explore the anti-hepatotoxic activities of soyasaponins.[4] Research also emerged suggesting the potential for soyasaponins to influence cell growth, with some studies indicating marginal bioactivity for this compound in suppressing the growth of certain cancer cell lines.[3]

These early biological studies were generally phenotypic, observing overall effects on cells or organisms. The detailed investigation of specific signaling pathways affected by this compound is a hallmark of more contemporary research and was not a component of the initial discovery phase. Therefore, a signaling pathway diagram based on the discovery-era literature would be speculative.

Conclusion

The early studies on this compound were a testament to the rigorous application of natural product chemistry. Through systematic extraction, purification, and sophisticated analytical techniques, researchers were able to isolate this complex molecule and precisely determine its chemical structure. This foundational work was crucial for establishing the identity of this compound and provided the essential pure compounds for the subsequent decades of research into its diverse biological activities. The methodologies developed during this period have also informed the continued exploration of saponins and other bioactive compounds in soybeans and other natural sources.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Composition and structure of "group B saponin" in soybean seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soyasaponins: the relationship between chemical structure and colon anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kaikasaponin III and soyasaponin I, major triterpene saponins of Abrus cantoniensis, act on GOT and GPT: influence on transaminase elevation of rat liver cells concomitantly exposed to CCl4 for one hour - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Soyasaponin III: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Soyasaponin III in various solvents, targeting researchers, scientists, and professionals in drug development. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound

This compound is a triterpenoid saponin found in soybeans (Glycine max) and is of significant interest to the scientific community for its potential bioactive properties. A thorough understanding of its solubility is critical for its extraction, purification, and formulation in various research and development applications. Soyasaponins are amphiphilic molecules, possessing a nonpolar triterpenoid aglycone and polar, water-soluble sugar moieties, which results in a varied solubility profile across different solvents.

Quantitative Solubility of this compound

The solubility of this compound has been reported in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison. It is important to note that for many common solvents, only qualitative or predicted data are available.

| Solvent | Chemical Formula | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL | Experimentally determined. Ultrasonic treatment may be needed.[1] |

| Water | H₂O | Predicted: 0.09 g/L | Experimentally described as "almost insoluble in buffer".[2] |

| Methanol | CH₃OH | Soluble | Commonly used for extraction and preparation of stock solutions.[3] |

| Ethanol | C₂H₅OH | Soluble | Used in the preparation of stock solutions. |

| Chloroform | CHCl₃ | Soluble | Qualitative data. |

| Dichloromethane | CH₂Cl₂ | Soluble | Qualitative data. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Qualitative data. |

| Acetone | C₃H₆O | Soluble | Qualitative data. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from established protocols for natural products. This "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

-

Vials with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared in the same solvent.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data is currently limited, the provided qualitative information and detailed experimental protocol offer a strong starting point for researchers. Further experimental determination of solubility in a wider range of pharmaceutically and industrially relevant solvents is encouraged to expand the utility of this promising natural compound.

References

Preliminary Insights into the Mechanism of Action of Soyasaponin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponin III, a triterpenoid saponin found in soybeans, is emerging as a compound of significant interest in biomedical research due to its potential therapeutic properties. Preliminary studies have highlighted its role in inducing apoptosis in cancer cells and exerting anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Core Mechanisms of Action: Pro-Apoptotic and Anti-inflammatory Effects

The primary biological activities of this compound investigated to date revolve around its ability to induce programmed cell death (apoptosis) in cancerous cell lines and to mitigate inflammatory responses. These effects are attributed to its interaction with specific cellular signaling pathways.

Pro-Apoptotic Activity in Cancer Cells

This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This process is crucial for eliminating malignant cells and is a key target for many anticancer therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on the pro-apoptotic effects of this compound.

Table 1: Cytotoxicity of a Soyasaponin I and III Extract on Hep-G2 Cells

| Assay | Parameter | Value | Reference |

| MTT Viability Assay | LC50 (72h) | 0.389 ± 0.02 mg/mL | [1] |

Note: This study utilized an extract containing 62% Soyasaponin I and 29% this compound.

Table 2: Apoptosis Induction by a Soyasaponin I and III Extract in Hep-G2 Cells

| Assay | Parameter | Result | Reference |

| TUNEL Assay (72h) | Apoptotic Cell Accumulation | 40.45 ± 4.95% | [1] |

| Multi-Caspase Assay (48h) | Mid-Apoptotic Cells | 6.97 ± 0.14% | [1] |

| Late Apoptotic Cells | 12.87 ± 0.81% | [1] | |

| Sub-G1 Cell Cycle Analysis | Apoptotic Cell Accumulation | 17.67 ± 0.42% | [1] |

Note: This study utilized an extract containing 62% Soyasaponin I and 29% this compound.

Table 3: Effect of this compound on Caco-2 Cell Viability

| Treatment Duration | Concentration (mg/mL) | Reduction in Viable Cells (%) | Reference |

| 48 hours | 0.3 | 13.7 | [2] |

| 0.6 | 25.1 | [2] | |

| 0.9 | 35.1 | [2] | |

| 72 hours | 0.3 | 48.4 | [2] |

| 0.6 | 58.2 | [2] | |

| 0.9 | 65.3 | [2] |

Table 4: Inhibition of Protein Kinase C (PKC) Activity by this compound in Caco-2 Cells

| Concentration (mg/mL) | Reduction in PKC Activity (%) | Reference | | :--- | :--- | :--- | :--- | | 0.3 | 18.2 |[2] | | 0.6 | 32.7 |[2] | | 0.9 | 40.0 |[2] |

Signaling Pathways Implicated in Pro-Apoptotic Action

Preliminary evidence suggests that this compound induces apoptosis through the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death.[1] Furthermore, its ability to inhibit Protein Kinase C (PKC) activity in colon cancer cells points towards another potential mechanism for its anti-proliferative effects.[2]

Anti-inflammatory Activity

Studies on related soyasaponins provide a strong indication of the anti-inflammatory mechanism of this compound. This activity is primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Signaling Pathways Implicated in Anti-inflammatory Action

The anti-inflammatory effects of soyasaponins are linked to the suppression of pro-inflammatory mediators through the modulation of the PI3K/Akt/NF-κB signaling cascade. This is initiated by the inhibition of reactive oxygen species (ROS) production.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells (e.g., Hep-G2, Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.3, 0.6, 0.9 mg/mL for Caco-2 cells) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., Hep-G2) on coverslips and treat with the desired concentration of this compound for a specified time (e.g., 72 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, in a humidified chamber at 37°C for 60 minutes.

-

Staining and Visualization: Counterstain the cell nuclei with a suitable dye (e.g., DAPI). Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting the number of green-fluorescent cells relative to the total number of DAPI-stained cells.

Multi-Caspase Activity Assay

This assay measures the activity of key executioner caspases (e.g., caspases-3 and -7) to quantify apoptosis.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired duration (e.g., 48 hours).

-

Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of caspase activity.

-

Data Analysis: Normalize the results to the number of cells or protein concentration and express as fold change relative to the untreated control.

Conclusion and Future Directions

The preliminary studies on this compound provide compelling evidence for its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and suppress key inflammatory signaling pathways warrants further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the apoptotic and inflammatory pathways.

-

Validating these mechanisms in in vivo models to assess the therapeutic efficacy and safety profile.

-

Investigating the potential synergistic effects of this compound with existing chemotherapeutic and anti-inflammatory drugs.

This technical guide serves as a foundational resource for researchers embarking on further exploration of the multifaceted mechanisms of action of this compound.

References

- 1. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway | PLOS One [journals.plos.org]

- 2. Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of PI3K/Akt/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Soyasaponin III in Soy-Based Products Using High-Performance Liquid Chromatography (HPLC)

Introduction

Soyasaponins are a group of triterpenoid glycosides naturally occurring in soybeans and other legumes.[1] They are categorized into several groups based on their aglycone structure, with Group B soyasaponins being primary constituents in soybeans.[2] Soyasaponin III, a member of the Group B family, has garnered interest for its potential biological activities. Accurate quantification of this compound in raw materials and finished products is crucial for quality control, product standardization, and research into its health effects. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of this compound.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water, often with an acidic modifier to improve peak shape. This compound, being a non-2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)-conjugated saponin, lacks a strong chromophore, necessitating UV detection at a low wavelength, typically around 205 nm.[3][4] Quantification is performed using an external standard calibration curve generated from a purified this compound standard or a suitable surrogate standard like Soyasaponin I, which has a similar molar extinction coefficient.[3]

Experimental Protocols

Materials and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

-

Rotary evaporator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

-

Chemicals:

-

This compound analytical standard (>95% purity)

-

Soyasaponin I analytical standard (optional, as surrogate standard)

-

Formononetin (optional, as internal standard)[2]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethanol (Reagent grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)

-

Potassium Hydroxide (KOH) (for optional hydrolysis)

-

Standard Solution Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase initial composition or methanol to prepare a series of working standards for the calibration curve. A typical concentration range is 0.04-1.70 μmol/mL.[2]

-

Internal Standard (IS) Stock Solution (Optional): If using an internal standard like formononetin, prepare a stock solution of 1000 µg/mL in methanol.[2] A specific volume of this stock can be added to all standards and samples to yield a consistent final concentration.

Sample Preparation (from Soybean Powder)

-

Grinding: Mill the soybean sample into a fine powder.

-

Extraction: Accurately weigh 3-5 g of the finely ground sample into a flask.[2] Add 100 mL of 70% aqueous ethanol.[2]

-

Maceration: Stir the mixture for 2.5 hours at room temperature.[2] Alternatively, ultrasound-assisted extraction can be performed for 20-30 minutes at a controlled temperature.[5][6]

-

Filtration: Filter the extract through Whatman No. 1 filter paper or centrifuge to separate the solid residue.

-

Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature below 30 °C to prevent degradation.[2]

-

Reconstitution: Redissolve the dried residue in a known volume (e.g., 10.0 mL) of 80% aqueous methanol.[2]

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Note: Heat treatment during extraction (e.g., refluxing at 100°C) can be used to intentionally convert DDMP-conjugated soyasaponins into their non-DDMP counterparts like Soyasaponin I, II, and V.[1][2] For analyzing the genuine saponin profile, processing at room temperature is recommended.[2]

HPLC Analysis Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Caption: Workflow for this compound Quantification using HPLC.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 50 mm, 1.8 µm) | [7] |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) | [1][2] |

| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) | [1][2] |

| Gradient Elution | Start with a higher concentration of A, gradually increasing B over 30-55 min | [8] |

| Flow Rate | 0.3 - 1.0 mL/min | [7][8] |

| Column Temperature | 25-30 °C | [9] |

| Injection Volume | 10 - 20 µL | - |

| Detector | UV/Vis or PDA | [3] |

| Detection Wavelength | 205 nm | [2][3] |

Table 2: Summary of Method Validation Data from Literature

| Parameter | Value | Reference |

| Linear Range | 0.04 - 1.70 µmol/mL | [2] |

| Limit of Quantification (LOQ) | 0.11 - 4.86 µmol/g (in soy products) | [2] |

| Limit of Detection (LOD) | 0.065 µmol/g (for Soyasaponin I) | [3][10] |

| Within-day Precision (CV%) | < 9.8% | [2] |

| Between-day Precision (CV%) | < 14.3% | [2] |

| Recovery | 93.1% - 98.3% (for Soyasaponin I & II) | [9] |

Quantification and Calculation

-

Calibration Curve: Plot the peak area of the this compound standard against its concentration for each of the working standard solutions.

-

Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Sample Quantification: Integrate the peak area corresponding to this compound in the sample chromatogram.

-

Concentration Calculation: Use the regression equation to calculate the concentration of this compound in the injected sample solution.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

-

Final Concentration in Original Sample: Account for all dilution factors during the sample preparation to express the final concentration in µg/g or mg/100g of the original sample material.

Concentration (µg/g) = (C * V * D) / W

Where:

-

C = Concentration from calibration curve (µg/mL)

-

V = Final volume of reconstituted extract (mL)

-

D = Dilution factor (if any)

-

W = Initial weight of the sample (g)

-

This comprehensive protocol provides a reliable framework for the accurate quantification of this compound, supporting quality assurance and research initiatives in the food and pharmaceutical industries.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. DSpace [dr.lib.iastate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MASONACO - Soy Saponins [masonaco.org]

- 7. HPLC/MS/MS Method for Determination of Soyasaponins in the Soybean Varieties [agris.fao.org]

- 8. ars.usda.gov [ars.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Soyasaponin III from Soybean

Introduction

Soyasaponins are a class of triterpenoid glycosides found predominantly in soybeans (Glycine max) and are recognized for their diverse biological activities. Among these, Soyasaponin III has garnered interest within the scientific and drug development communities. This document provides a detailed protocol for the extraction, purification, and enrichment of this compound from soybean flour. The outlined procedure emphasizes a reflux extraction method to enhance the initial yield of non-DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one) conjugated saponins, followed by a purification step and an alkaline hydrolysis process to significantly increase the final concentration of this compound.

Data Presentation

The following tables summarize the quantitative data associated with the enhancement of this compound concentration through alkaline hydrolysis.

Table 1: Effect of Alkaline Hydrolysis on Soyasaponin I and III Concentrations

| Saponin | Percentage Increase after Alkaline Hydrolysis |

| Soyasaponin I | 175%[1] |

| This compound | 211%[1] |

Experimental Protocols

This section details the methodologies for the extraction and subsequent enrichment of this compound from soybean material.

Initial Extraction of Crude Saponins

This protocol is optimized for the extraction of non-DDMP conjugated soyasaponins, including this compound, by employing a reflux extraction method. Reflux extraction has been shown to yield a greater amount of non-DDMP soyasaponins I and III compared to room temperature extraction[2].

Materials:

-

Soybean flour (finely ground)

-

Methanol (absolute)

-

Reflux apparatus (condenser, heating mantle, round-bottom flask)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 100 g of finely ground soybean flour and place it into a 2 L round-bottom flask.

-

Add 1 L of absolute methanol to the flask.

-

Set up the reflux apparatus and heat the mixture to 60°C with constant stirring for 4-6 hours[2].

-

After reflux, allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to remove the solid soybean residue.

-

Concentrate the filtered methanolic extract using a rotary evaporator at a temperature below 50°C to obtain a crude saponin extract.

Purification of Group B Soyasaponins

This step aims to remove interfering substances such as isoflavones from the crude extract.

Materials:

-

Crude saponin extract

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol (45% aqueous solution)

-

Nitrogen gas stream or vacuum manifold

Procedure:

-

Redissolve the crude saponin extract in a minimal amount of 45% aqueous methanol.

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Load the redissolved extract onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the isoflavones with a solvent system designed to leave the saponins on the column. A 45% methanol solution has been found to effectively remove isoflavones while maximizing saponin recovery[1].

-

Elute the desired Group B soyasaponins with a higher concentration of methanol or a suitable solvent gradient.

-

Dry the eluted saponin fraction under a stream of nitrogen gas or by using a rotary evaporator.

Alkaline Hydrolysis for this compound Enrichment

This procedure converts DDMP-conjugated Group B soyasaponins into their non-DDMP counterparts, significantly increasing the yield of this compound[1].

Materials:

-

Purified Group B soyasaponin fraction

-

Anhydrous methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Acidic resin (e.g., Dowex 50W-X8) or appropriate acid for neutralization

-

Rotary evaporator

Procedure:

-

Dissolve the purified Group B soyasaponin fraction in anhydrous methanol.

-

Add a solution of 5% KOH or NaOH in anhydrous methanol to the saponin solution.

-

Heat the mixture under reflux for 1-2 hours.

-

After cooling, neutralize the solution using an acidic resin or by careful addition of an appropriate acid.

-